Cas no 14097-39-3 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structural framework, featuring a hydroxyl group at the 6-position and a methyl substituent on the nitrogen-containing ring, makes it a versatile intermediate for the development of bioactive compounds. The compound's partially saturated isoquinoline core offers stability while retaining reactivity for further functionalization. It may serve as a precursor for alkaloid analogs or neuroactive agents due to its resemblance to naturally occurring tetrahydroisoquinolines. The hydroxyl group enhances solubility and provides a handle for derivatization, facilitating its use in targeted synthetic routes. Proper handling and storage are recommended to maintain its integrity.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol structure
14097-39-3 structure
Product name:2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS No:14097-39-3
MF:C10H13NO
Molecular Weight:163.2163
MDL:MFCD01444792
CID:844998
PubChem ID:26458

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol 化学的及び物理的性質

名前と識別子

    • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
    • 1,2,3,4-Tetrahydro-2-methylisoquinolin-6-ol
    • 1,2,3,4-Tetrahydro-2-methyl-6-isoquinolinol
    • Longimammosine
    • 6-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-2-METHYL-
    • 2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
    • BMLTXAQSFDCMHA-UHFFFAOYSA-N
    • FCH1183764
    • AX8226172
    • W3071
    • ST24022310
    • A807710
    • 2-Methyl-1,2,3,4-tetrahydro-6-isoquinolinol #
    • AMY16123
    • CHEMBL5093214
    • FT-0747951
    • SCHEMBL12158830
    • MFCD01444792
    • 14097-39-3
    • AKOS004907208
    • N-Methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline
    • DS-16089
    • F14525
    • CS-0047256
    • BRN 0004403
    • DTXSID10161510
    • DA-10554
    • MDL: MFCD01444792
    • インチ: 1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
    • InChIKey: BMLTXAQSFDCMHA-UHFFFAOYSA-N
    • SMILES: O([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C2([H])[H]
    • BRN: 0004403

計算された属性

  • 精确分子量: 163.099714038g/mol
  • 同位素质量: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 23.5

じっけんとくせい

  • Boiling Point: 286.9°C at 760 mmHg

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Security Information

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A123516-250mg
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
250mg
$71.0 2025-02-21
eNovation Chemicals LLC
Y0999035-5g
1,2,3,4-tetrahydro-2-methyl-6-Isoquinolinol
14097-39-3 95%
5g
$580 2024-08-02
Cooke Chemical
BD9249231-250mg
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
250mg
RMB 544.80 2025-02-20
Cooke Chemical
BD9249231-1g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
1g
RMB 1469.60 2025-02-20
eNovation Chemicals LLC
K07027-5g
1,2,3,4-tetrahydro-2-methyl-6-Isoquinolinol
14097-39-3 97%
5g
$1250 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD226172-250mg
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
250mg
¥513.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD226172-1g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
1g
¥1384.0 2022-03-01
Fluorochem
209349-5g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 95%
5g
£1026.00 2022-03-01
Chemenu
CM127401-1g
2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
14097-39-3 97%
1g
$374 2021-08-05
abcr
AB439426-250 mg
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; .
14097-39-3
250MG
€143.80 2022-03-24

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol 関連文献

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-olに関する追加情報

Comprehensive Overview of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3)

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3) is a biologically active compound belonging to the tetrahydroisoquinoline class. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. The compound's CAS number 14097-39-3 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance.

Recent studies highlight the growing interest in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol for its role in neuropharmacology. Researchers are exploring its interactions with neurotransmitter systems, particularly in the context of mood regulation and cognitive enhancement. This aligns with current trends in mental health awareness, where natural and synthetic compounds are being investigated for their potential to support brain function. The compound's tetrahydroisoquinoline backbone is structurally similar to several alkaloids found in nature, which may explain its bioactivity.

From a synthetic chemistry perspective, CAS 14097-39-3 represents an intriguing challenge for organic chemists. Its synthesis often involves multi-step reactions, including Pictet-Spengler cyclization, a method frequently discussed in academic forums and research papers. The compound's methyl group at position 2 and hydroxyl group at position 6 contribute to its stereochemical complexity, making it a valuable subject for asymmetric synthesis studies.

In the realm of drug discovery, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has been identified as a potential scaffold for developing novel therapeutics. Its molecular framework allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties. This adaptability is particularly relevant in the era of personalized medicine, where there is increasing demand for targeted therapies with minimal side effects.

The compound's physicochemical properties, including its solubility profile and stability under various conditions, are frequently queried in scientific databases. Researchers investigating 14097-39-3 often seek information about its spectroscopic characteristics, such as NMR and mass spectra patterns, which are crucial for compound identification and purity assessment. These technical details are essential for quality control in both research and potential industrial applications.

Beyond pharmaceutical applications, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has attracted interest in materials science. Its aromatic system and functional groups make it a potential building block for advanced organic materials. This interdisciplinary appeal reflects broader trends in chemical research, where molecular structures are increasingly evaluated for multiple applications across different scientific domains.

As research into CAS No. 14097-39-3 continues, safety and environmental considerations remain paramount. While not classified as hazardous, proper handling protocols are recommended, consistent with general laboratory safety standards. The compound's biodegradation pathways and ecotoxicological profile represent areas for future investigation, particularly as sustainability becomes a central concern in chemical development.

The commercial availability of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has increased in recent years, with suppliers offering various purity grades to meet research demands. This accessibility has facilitated broader investigation into its properties and potential applications. Pricing trends and supply chain dynamics for this compound are frequently monitored by industry analysts, reflecting its growing importance in specialized chemical markets.

Patent literature reveals ongoing innovation surrounding derivatives of 14097-39-3, particularly in therapeutic areas such as neurological disorders and metabolic conditions. These developments align with global health priorities and the search for new treatment modalities. The intellectual property landscape for this compound class is dynamic, with both academic institutions and pharmaceutical companies actively pursuing novel applications.

Analytical methods for characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol continue to evolve, with advanced techniques like high-resolution mass spectrometry and X-ray crystallography providing deeper insights into its molecular structure. These technical advancements enable more precise quality assessment and support the compound's use in rigorous scientific studies.

In conclusion, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 14097-39-3) represents a fascinating intersection of chemistry, biology, and materials science. Its diverse potential applications and unique structural features ensure its continued relevance in scientific research. As investigation into this compound progresses, it is likely to contribute to advancements across multiple disciplines, reflecting the increasingly interconnected nature of modern scientific inquiry.

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Amadis Chemical Company Limited
(CAS:14097-39-3)2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
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